2-chloro-4-methoxy-3-methyl-1-nitrobenzene
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Overview
Description
2-chloro-4-methoxy-3-methyl-1-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, substituted with a chlorine atom, a methoxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-4-methoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methoxy-3-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 2-chloro-4-methoxy-3-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-chloro-4-methoxy-3-methylbenzoic acid.
Scientific Research Applications
2-chloro-4-methoxy-3-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity to proteins and enzymes. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methoxy-1-nitrobenzene
- 2-chloro-4-methyl-1-nitrobenzene
- 2-chloro-3-nitrotoluene
Uniqueness
2-chloro-4-methoxy-3-methyl-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and chloro) groups on the benzene ring allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
213987-75-8 |
---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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